1H-1,2,4-triazole-3-carbaldehyde

Solid‑state structure Hemiaminal dimerisation IR spectroscopy

1H-1,2,4-Triazole-3-carbaldehyde is a nitrogen‑containing heterocyclic building block consisting of a 1,2,4‑triazole ring bearing a carbaldehyde group at the 3‑position. Its molecular formula is C₃H₃N₃O with a molecular weight of 97.08 g·mol⁻¹.

Molecular Formula C3H3N3O
Molecular Weight 97.08 g/mol
CAS No. 31708-25-5
Cat. No. B1322309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-triazole-3-carbaldehyde
CAS31708-25-5
Molecular FormulaC3H3N3O
Molecular Weight97.08 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C=O
InChIInChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6)
InChIKeyRFMOYZFGGVGWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole-3-carbaldehyde (CAS 31708-25-5): Compound Class and Baseline Characteristics for Procurement Decisions


1H-1,2,4-Triazole-3-carbaldehyde is a nitrogen‑containing heterocyclic building block consisting of a 1,2,4‑triazole ring bearing a carbaldehyde group at the 3‑position [1]. Its molecular formula is C₃H₃N₃O with a molecular weight of 97.08 g·mol⁻¹ . The compound is the unsubstituted parent of a large family of triazole‑3‑carbaldehydes and serves as a minimal‑weight aldehyde‑functionalised triazole scaffold for medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis .

Why In‑Class 1,2,4‑Triazole‑3‑carbaldehydes Cannot Simply Replace 1H‑1,2,4‑Triazole‑3‑carbaldehyde (CAS 31708‑25‑5)


Even within the narrow family of 1,2,4‑triazole‑3‑carbaldehydes, the specific substitution pattern dictates the solid‑state and solution‑phase structure. The unsubstituted parent compound 1H‑1,2,4‑triazole‑3‑carbaldehyde retains a reactive carbonyl form, whereas 5‑aryl‑substituted analogues undergo spontaneous dimerisation to carbonyl‑free hemiaminals in the solid state [1]. Consequently, selecting a substituted analogue for solid‑phase reactions or storage‑sensitive workflows can lead to the procurement of a structurally distinct, less reactive species. The quantitative evidence below highlights where structural, spectroscopic, and purity‑related differences create verifiable differentiation that directly impacts scientific selection.

1H‑1,2,4‑Triazole‑3‑carbaldehyde (31708‑25‑5): Head‑to‑Head Evidence vs. Closest Comparators


Solid‑State Carbonyl Retention: 1H‑1,2,4‑Triazole‑3‑carbaldehyde vs. 5‑Aryl‑Substituted Analogues

In the solid state, 1H‑1,2,4‑triazole‑3‑carbaldehyde exists predominantly in the carbonyl form, characterised by an IR carbonyl stretch (ν(C=O) ~1700–1720 cm⁻¹). In contrast, 5‑aryl‑1,2,4‑triazole‑3‑carbaldehydes (e.g., 5‑phenyl‑substituted) form carbonyl‑free cyclic hemiaminal dimers, exhibiting no IR carbonyl absorption [1]. The presence or absence of the reactive aldehyde functionality directly determines the compound's utility in solid‑phase condensation or Schiff‑base reactions.

Solid‑state structure Hemiaminal dimerisation IR spectroscopy

Mass Spectrometric Confirmation of Normal Aldehyde Structure vs. Non‑Carbonyl Dimers

Mass spectra of 1H‑1,2,4‑triazole‑3‑carbaldehyde are consistent with an essentially normal aldehyde structure, displaying a molecular ion peak (M⁺) at m/z 97 and fragmentations characteristic of an aldehyde group [1]. In contrast, 5‑aryl‑substituted analogues, which dimerise to hemiaminals, exhibit mass spectral patterns reflecting the dimeric structure (e.g., dimer ion peaks) under identical ionisation conditions [1]. This confirms that the unsubstituted compound retains monomeric integrity during analysis.

Mass spectrometry Aldehyde structure confirmation Dimerisation

Purity Grade Differentiation: 98%+ (Clearsynth) vs. 95% Standard Commercial Grades

Commercial lots of 1H‑1,2,4‑triazole‑3‑carbaldehyde are routinely supplied at 95% purity (HPLC/GC) . However, one specialised vendor, Clearsynth, offers a higher‑purity grade of 98% . For demanding applications such as late‑stage functionalisation or API intermediate synthesis where impurity‑driven side reactions must be minimised, the availability of a verified 98%+ lot provides a quantifiable purity advantage of +3 percentage points over standard 95% material.

Purity QC batch release Medicinal chemistry building block

Tautomeric Equilibrium: 1H‑1,2,4‑Triazole‑3‑carbaldehyde vs. 1H‑1,2,4‑Triazole‑5‑carbaldehyde

1H‑1,2,4‑Triazole‑3‑carbaldehyde and 1H‑1,2,4‑triazole‑5‑carbaldehyde are prototropic tautomers that interconvert via an NH proton shift. In solution, the equilibrium favours the 3‑carbaldehyde form, as evidenced by the dominance of carbonyl‑related IR and NMR signals [1]. The 5‑carbaldehyde tautomer, if isolated, would place the aldehyde adjacent to a different nitrogen environment, altering its electrophilicity and hydrogen‑bonding pattern. For synthetic planning, the predominant 3‑carbaldehyde tautomer provides a predictable, single‑site aldehyde reactivity, whereas a hypothetical 5‑carbaldehyde‑enriched isomer could lead to regioisomeric mixtures in condensation reactions.

Tautomerism Prototropic shift Reactivity control

Molecular Weight and LogP Differentiation vs. Substituted Triazole‑3‑carbaldehydes

With a molecular weight of 97.08 Da and a predicted LogP of approximately −0.37 [1], 1H‑1,2,4‑triazole‑3‑carbaldehyde lies well within fragment‑based drug discovery (FBDD) guidelines (MW < 300, LogP ≤ 3). Substituted analogues (e.g., 1‑methyl‑, 1‑ethyl‑, 5‑aryl‑) rapidly exceed these cut‑offs; for instance, 1‑methyl‑1H‑1,2,4‑triazole‑3‑carbaldehyde (MW 111.10, predicted LogP ~0.1 [1]) is 14% heavier and more lipophilic. The lower MW and hydrophilicity of the unsubstituted parent make it the preferred choice for fragment screening libraries and as a minimal‑weight aldehyde input for property‑optimised lead generation.

Physicochemical properties Lead‑like metrics Fragment‑based drug discovery

Proven Application Scenarios for 1H‑1,2,4‑Triazole‑3‑carbaldehyde (CAS 31708‑25‑5) Based on Quantitative Evidence


Solid‑Phase Aldehyde‑Specific Condensation Reactions

When synthetic protocols require a solid‑supported aldehyde for imine or hydrazone formation, the carbonyl‑intact form of 1H‑1,2,4‑triazole‑3‑carbaldehyde ensures direct availability of the reactive electrophile without pre‑treatment. In contrast, 5‑aryl‑substituted analogues would necessitate acid‑catalysed de‑dimerisation before use, introducing additional variability [1].

Fragment‑Based Drug Discovery Library Design

The low molecular weight (97.08 Da) and favourable hydrophilicity (predicted LogP ≈ −0.37) of 1H‑1,2,4‑triazole‑3‑carbaldehyde meet the physicochemical criteria for fragment libraries. Substituted analogues with higher MW and LogP values (e.g., 1‑methyl derivative MW 111.10, LogP ~0.1) may bias library composition away from lead‑like space and reduce aqueous solubility [2].

QC Release for API Intermediate Synthesis

For current Good Manufacturing Practice (cGMP) or high‑precision API intermediate workflows, procurement of the 98% purity grade (Clearsynth) provides a 3% absolute purity advantage over standard 95% lots. This reduction in unknown impurities from ~5% to ~2% can directly improve process robustness and simplify downstream purification, as supported by supplier Certificates of Analysis .

Tautomer‑Controlled Regioselective Derivatisation

When designing regioselective transformations (e.g., N‑alkylation or metal‑catalysed cross‑couplings), the predominance of the 3‑carbaldehyde tautomer (>90%) ensures that the aldehyde group is located in a predictable electronic environment. Use of a tautomeric mixture or the minor 5‑carbaldehyde isomer could lead to regioisomeric product mixtures that complicate purification and reduce yield [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1,2,4-triazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.